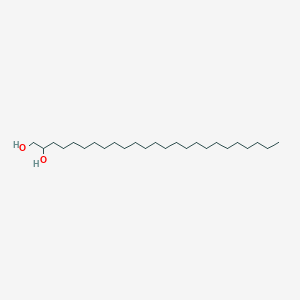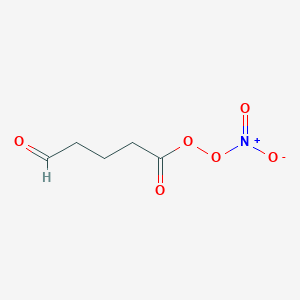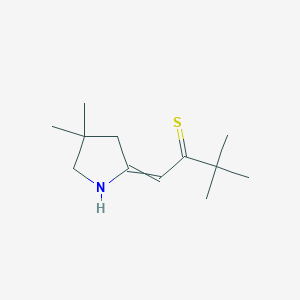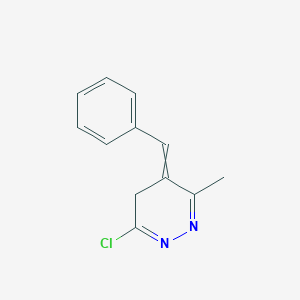![molecular formula C25H46N2O2 B14316252 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione CAS No. 109460-70-0](/img/structure/B14316252.png)
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of hindered amine light stabilizers (HALS). These compounds are known for their ability to protect polymers from degradation caused by ultraviolet (UV) light. The unique structure of this compound, which includes a pyrrolidine-2,5-dione moiety and a tetramethylpiperidinyl group, contributes to its effectiveness in stabilizing materials against UV-induced damage.
Preparation Methods
The synthesis of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route starts with the preparation of 2,2,6,6-Tetramethylpiperidine, which is then functionalized to introduce the dodecyl chain and the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the starting material 1,6-hexanediamine can be reacted with 2,2,6,6-tetramethyl-4-piperidinone in the presence of a catalyst to produce the desired compound .
Chemical Reactions Analysis
1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a stabilizer for polymers, preventing degradation caused by UV light. In biology, it has been studied for its potential antioxidant properties. In medicine, it is explored for its role in drug delivery systems due to its ability to stabilize active pharmaceutical ingredients. In industry, it is used in the production of plastics, coatings, and other materials that require UV protection .
Mechanism of Action
The mechanism of action of 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione involves its ability to scavenge free radicals generated by UV light. The tetramethylpiperidinyl group acts as a radical trap, preventing the propagation of chain reactions that lead to polymer degradation. This compound also interacts with molecular targets involved in oxidative stress pathways, enhancing its protective effects .
Comparison with Similar Compounds
Similar compounds to 1-[12-(2,2,6,6-Tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione include other hindered amine light stabilizers such as 2,2,6,6-Tetramethylpiperidine and TEMPO. These compounds share similar structural features and mechanisms of action but may differ in their specific applications and effectiveness. For example, TEMPO is widely used as an oxidizing agent in organic synthesis, while 2,2,6,6-Tetramethylpiperidine is used as a hindered base in various chemical reactions .
Properties
CAS No. |
109460-70-0 |
|---|---|
Molecular Formula |
C25H46N2O2 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-[12-(2,2,6,6-tetramethylpiperidin-4-yl)dodecyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C25H46N2O2/c1-24(2)19-21(20-25(3,4)26-24)15-13-11-9-7-5-6-8-10-12-14-18-27-22(28)16-17-23(27)29/h21,26H,5-20H2,1-4H3 |
InChI Key |
NLWTVJOEEYHYGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CCCCCCCCCCCCN2C(=O)CCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(Tridecafluorohexyl)oxy]nonane](/img/structure/B14316194.png)
![2-{[4-(Bromomethyl)phenoxy]methyl}oxirane](/img/structure/B14316209.png)




![5,11-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1(12),2(6),3,7,9-pentaene](/img/structure/B14316241.png)
![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)

